Product packaging for 3,4-Difluoro-4'-n-propylbenzophenone(Cat. No.:CAS No. 845781-03-5)

3,4-Difluoro-4'-n-propylbenzophenone

Cat. No.: B1302738
CAS No.: 845781-03-5
M. Wt: 260.28 g/mol
InChI Key: ULPQLILRACWPRT-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Benzophenones in Organic Chemistry

Fluorinated benzophenones are a class of compounds that have garnered considerable attention due to the profound influence of fluorine on molecular properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting enhanced thermal and metabolic stability to molecules google.com. In the context of benzophenones, fluorination can alter photophysical properties, making them valuable precursors for fluorescent dyes and other photoactive materials chemicalbook.comgoogle.com. For instance, the synthesis of various fluorinated benzophenones has been pursued to create precursors for fluorinated analogues of well-known fluorophores like fluorescein and rhodamine chemicalbook.comgoogle.com.

One common synthetic route to access fluorinated benzophenones is through nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated starting materials chemicalbook.comnih.gov. This method allows for the stepwise and selective replacement of fluorine atoms with other functional groups, providing a versatile platform for generating a library of substituted benzophenone (B1666685) derivatives chemicalbook.com.

Significance of Aromatic Fluorination in Chemical Research

The strategic incorporation of fluorine into aromatic rings, known as aromatic fluorination, is a powerful tool in medicinal chemistry and materials science nih.govscbt.com. Fluorine's high electronegativity and relatively small size allow it to act as a "super-hydrogen," subtly altering a molecule's properties without adding significant steric bulk google.com.

Key effects of aromatic fluorination include:

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can significantly influence the acidity, basicity, and reactivity of nearby functional groups.

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of drug candidates.

Improved Pharmacokinetic Properties: Fluorine substitution can enhance a molecule's lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Alteration of Binding Affinities: The introduction of fluorine can lead to new, favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

These beneficial effects have led to the inclusion of fluorine in a significant portion of commercialized pharmaceuticals and agrochemicals google.comscbt.com.

Research Landscape of 3,4-Difluoro-4'-n-propylbenzophenone and Related Structures

Specific research focused exclusively on this compound is limited in the publicly available scientific literature. Its existence is confirmed through chemical supplier catalogs, which provide basic information such as its molecular weight of 260.28 g/mol riekemetals.com.

However, the research landscape of closely related compounds provides valuable insights. For example, the synthesis and properties of 4,4'-difluorobenzophenone (B49673) are well-documented, primarily due to its role as a key monomer in the production of high-performance polymers like polyether ether ketone (PEEK) google.comgoogle.comchemscene.com. Various synthetic methods for 4,4'-difluorobenzophenone have been patented, including Friedel-Crafts acylation reactions and processes starting from 4,4'-diaminodiphenylmethane google.comgoogle.comepo.orggoogleapis.com.

Furthermore, research on other isomers, such as 3,4-Difluoro-4'-iso-propylbenzophenone, is also available, with a reported molecular weight of 260.28 g/mol scbt.com. The study of these related structures suggests that the primary research interest in such compounds lies in their potential as intermediates for more complex molecules, including polymers and biologically active compounds. The specific substitution pattern of 3,4-difluoro on one aromatic ring and a 4'-n-propyl group on the other in the target molecule offers a unique combination of electronic and steric properties that could be exploited in these areas.

Below is a data table summarizing the basic properties of this compound and a related isomer.

PropertyThis compound3,4-Difluoro-4'-iso-propylbenzophenone
CAS Number Not available in search results845781-00-2 scbt.com
Molecular Formula C₁₆H₁₄F₂OC₁₆H₁₄F₂O scbt.com
Molecular Weight 260.28 g/mol riekemetals.com260.28 g/mol scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14F2O B1302738 3,4-Difluoro-4'-n-propylbenzophenone CAS No. 845781-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-difluorophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O/c1-2-3-11-4-6-12(7-5-11)16(19)13-8-9-14(17)15(18)10-13/h4-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPQLILRACWPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374294
Record name 3,4-Difluoro-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-03-5
Record name (3,4-Difluorophenyl)(4-propylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845781-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoro-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Advanced Reaction Pathways for 3,4 Difluoro 4 N Propylbenzophenone

Classical and Modern Synthetic Approaches to Substituted Benzophenones

The construction of the benzophenone (B1666685) core can be achieved through several well-established and contemporary synthetic strategies. These methods offer varying degrees of efficiency, substrate scope, and functional group tolerance.

Friedel-Crafts Acylation Pathways to Benzophenone Frameworks

Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. pearson.comvedantu.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). pearson.comvedantu.comoregonstate.edu

In the context of synthesizing a dissymmetric benzophenone like 3,4-Difluoro-4'-n-propylbenzophenone, one of two primary retrosynthetic disconnections can be envisioned for a Friedel-Crafts approach:

Route A: Acylation of 1,2-difluorobenzene (B135520) with 4-n-propylbenzoyl chloride.

Route B: Acylation of n-propylbenzene with 3,4-difluorobenzoyl chloride.

The regiochemical outcome of Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic ring undergoing acylation. In Route A, the fluorine atoms are deactivating, ortho-, para-directing groups. In Route B, the n-propyl group is an activating, ortho-, para-directing group. The choice between these routes would depend on factors such as the availability of starting materials and the ease of separation of potential regioisomers. For instance, the acylation of ethylbenzene (B125841) with benzoyl chloride is known to yield a mixture of isomers, with the para-substituted product being major. oregonstate.edu

Parameter Description
Reaction Type Electrophilic Aromatic Substitution
Key Reagents Aromatic Substrate, Acyl Halide/Anhydride
Catalyst Lewis Acid (e.g., AlCl₃)
Intermediate Acylium Ion
Advantages Well-established, often high-yielding
Limitations Potential for regioisomer formation, catalyst deactivation by electron-withdrawing groups

Nucleophilic Aromatic Substitution (SNAr) Strategies in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups. masterorganicchemistry.com Fluorinated aromatic systems are especially amenable to SNAr reactions because fluorine is a good leaving group in this context and strongly activates the ring towards nucleophilic attack. nih.govnih.govcore.ac.uk

The synthesis of fluorinated benzophenones can be achieved through iterative SNAr reactions. nih.govnih.gov For instance, a highly fluorinated benzophenone precursor could be subjected to sequential substitution reactions with different nucleophiles to build the desired substitution pattern. The reactivity of different fluorine atoms on the aromatic ring can be exploited to achieve selectivity. Generally, fluorine atoms positioned para to a strong electron-wthdrawing group are the most activated towards nucleophilic attack. nih.govnih.govcore.ac.uk

Parameter Description
Reaction Type Nucleophilic Aromatic Substitution
Substrate Requirement Electron-deficient aromatic ring with a good leaving group
Key Feature Rate is enhanced by electron-withdrawing groups ortho/para to the leaving group
Intermediate Meisenheimer Complex
Application in Fluorinated Systems Fluorine acts as both an activating group and a leaving group

Coupling Reactions for Benzophenone Construction

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. acsgcipr.orgwikipedia.org While not directly forming the benzophenone's carbonyl bridge, this reaction is crucial for synthesizing precursors or derivatives where an amino group is required. For example, an amino-substituted benzophenone could be synthesized by coupling an amine with a halo-benzophenone. beilstein-journals.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgwikipedia.orgbeilstein-journals.org Benzophenone imine can be used as an ammonia (B1221849) equivalent for the synthesis of primary anilines, which can then be further functionalized. wikipedia.orgbeilstein-journals.orgacsgcipr.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide or triflate. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls and can be adapted for the synthesis of benzophenones. mdpi.comacs.org One common approach involves the coupling of an arylboronic acid with an aroyl chloride. mdpi.com Another variation is the carbonylative Suzuki coupling, where an aryl halide and an arylboronic acid are coupled in the presence of carbon monoxide to form the benzophenone. acs.org

The synthesis of this compound via a Suzuki coupling could involve:

Coupling of 3,4-difluorophenylboronic acid with 4-n-propylbenzoyl chloride.

Coupling of 4-n-propylphenylboronic acid with 3,4-difluorobenzoyl chloride.

Reaction Catalyst Coupling Partners Bond Formed
Buchwald-Hartwig AminationPalladiumAryl Halide/Triflate + AmineC-N
Suzuki CouplingPalladiumAryl Halide/Triflate + Arylboronic AcidC-C
Carbonylative Suzuki CouplingPalladiumAryl Halide + Arylboronic Acid + COC-C (via carbonyl insertion)

Stereoselective and Regioselective Synthesis of this compound Precursors

While the final benzophenone product is achiral, the synthesis of its precursors may involve steps where control of stereochemistry and regiochemistry is crucial.

Regioselectivity is a key consideration in reactions like Friedel-Crafts acylation and SNAr on substituted aromatic rings. The directing effects of the substituents determine the position of the incoming group. For example, in the Suzuki-Miyaura reactions of di- or tri-substituted benzophenones bearing multiple leaving groups (like triflates), site-selectivity can often be achieved, with the reaction favoring the sterically less hindered or electronically more activated position. edu.krdresearchgate.net

Stereoselectivity becomes relevant if chiral centers are present in the precursors or if the synthesis involves chiral catalysts or reagents. For instance, methods for the stereoselective installation of fluorine into organic molecules are an active area of research. semanticscholar.org While not directly applicable to the aromatic fluorine atoms in the target molecule, the development of stereoselective C-F bond formation techniques could be relevant for the synthesis of more complex, chiral benzophenone analogues. semanticscholar.org

Exploration of Novel Catalytic Systems in Benzophenone Synthesis

The synthesis of substituted benzophenones, including this compound, has traditionally been dominated by methods such as the Friedel-Crafts acylation. researchgate.net This classic approach, while effective, often requires stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, leading to significant waste generation and complex purification procedures. google.comresearchgate.net Consequently, contemporary research has focused on developing novel and more efficient catalytic systems that offer improved selectivity, higher yields, and greater economic and environmental viability. These advanced methodologies are moving away from harsh conditions and large quantities of catalysts toward more refined and sustainable chemical processes.

Recent advancements have explored a variety of innovative catalytic strategies for benzophenone synthesis, encompassing modified Lewis acid catalysis, transition-metal-catalyzed reactions, and phase transfer catalysis.

Advancements in Friedel-Crafts Catalysis A significant improvement in the traditional Friedel-Crafts acylation involves the use of minimal amounts of Lewis acid catalysts. researchgate.net Research has demonstrated that using only catalytic quantities (e.g., 0.01 to 0.2 mol%) of iron(III) chloride can effectively promote the acylation of aromatic compounds with benzoyl chlorides. google.comresearchgate.net This modification requires higher reaction temperatures, typically between 60°C and the boiling point of the solvent, but it substantially reduces the amount of catalyst-related waste. google.com The choice of a high-boiling point aromatic hydrocarbon, such as chlorobenzene, as a diluent is crucial for the success of this high-temperature catalytic approach. google.com

Transition Metal-Based Catalytic Systems Transition metals have emerged as highly versatile catalysts for constructing the benzophenone scaffold through various reaction pathways.

Iridium Catalysis for Regioselective Acylation: Iridium-based catalysts have been developed for the sterically controlled regioselective acylation of arenes. researchgate.net This method provides an alternative to the conventional electronically controlled regioselectivity of Friedel-Crafts reactions, allowing for the synthesis of distinctly substituted benzophenones that are otherwise difficult to access. researchgate.net The mechanism involves the integration of C–O and C–H bond activation, facilitated by a single iridium catalyst without the need for an external oxidant. researchgate.net

Visible-Light/Nickel Dual Catalysis: A novel dual catalytic system combining a benzophenone-derived photosensitizer with a nickel catalyst enables the direct benzylic C–H acylation. rsc.org This method utilizes visible light to drive the reaction, furnishing a variety of unsymmetrical ketones by reacting acid chlorides or anhydrides with methylbenzenes. rsc.org It presents a valuable alternative to traditional late transition metal-catalyzed C–H acylation reactions. rsc.org

Polyoxometalate-Based Copper Catalysis: Heterogeneous catalysts, such as Wells-Dawson-type polyoxometalate-based copper complexes (POMOCs), have shown high efficacy in the selective oxidation of alkylbenzene C–H bonds. acs.org For instance, the oxidation of diphenylmethane (B89790) to benzophenone can be achieved with high conversion (90%) and selectivity (99%) using a Cu-P2Mo18 catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. acs.org This approach benefits from the synergistic catalysis between the POM anions and the copper(II) sites and offers excellent catalyst stability and recyclability. acs.org

Phase Transfer Catalysis in Oxidation Reactions Phase transfer catalysis (PTC) offers a selective method for synthesizing benzophenones from their corresponding benzhydrols. researchgate.net This technique employs acidified monochromate ions as the oxidant in a non-polar organic medium. The use of phase transfer catalysts, such as tricaprylmethylammonium chloride, facilitates the reaction between the aqueous oxidant and the organic substrate. researchgate.net This process is highly selective, yielding the desired benzophenone in over 90% without the formation of over-oxidized byproducts like benzoic acids. researchgate.net

The following table summarizes the key aspects of these novel catalytic systems in the context of benzophenone synthesis.

Catalyst SystemReaction TypeKey Advantages
Catalytic Iron(III) Chloride Friedel-Crafts AcylationReduces catalyst waste; economically viable. google.comresearchgate.net
Iridium Complexes Steric-Controlled Arene AcylationEnables synthesis of unique substitution patterns; high regioselectivity. researchgate.net
Visible-Light/Nickel Dual Catalyst Direct Benzylic C-H AcylationUses mild conditions (visible light); alternative to traditional C-H activation. rsc.org
Polyoxometalate-Copper Complexes Selective C-H OxidationHigh conversion and selectivity; catalyst is stable and recyclable. acs.org
Phase Transfer Catalysis (PTC) Oxidation of BenzhydrolsHigh selectivity; prevents over-oxidation; high product yield. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3,4 Difluoro 4 N Propylbenzophenone

Electrophilic Aromatic Substitution Reactivity of the Benzophenone (B1666685) Core

The benzophenone core of 3,4-Difluoro-4'-n-propylbenzophenone presents two aromatic rings with differing electron densities, which significantly influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The carbonyl group is a strong deactivating group, reducing the electron density of both rings and making them less susceptible to electrophilic attack than benzene.

The difluorinated ring is particularly deactivated due to the presence of two electron-withdrawing fluorine atoms in addition to the carbonyl group. Conversely, the ring bearing the n-propyl group is activated by this alkyl substituent, which is an electron-donating group. Therefore, electrophilic attack is most likely to occur on the n-propyl-substituted ring.

The directing effects of the substituents on the n-propyl-substituted ring are crucial. The n-propyl group is an ortho-, para-director. The benzoyl group, being a meta-director, will direct incoming electrophiles to the positions meta to the carbonyl group. The combined effect of these two groups will determine the final position of substitution. Given that the n-propyl group is an activating group, it will have a more dominant directing effect. Thus, substitution is expected to occur primarily at the positions ortho to the n-propyl group.

A summary of the directing effects of the substituents on the benzophenone core is presented in the table below.

RingSubstituentPositionElectronic EffectDirecting Effect
A3,4-Difluoro3, 4Electron-withdrawingOrtho, Para (for Fluorine)
ACarbonyl1Electron-withdrawingMeta
Bn-Propyl4'Electron-donatingOrtho, Para
BCarbonyl1'Electron-withdrawingMeta

Table 1: Summary of substituent effects on the electrophilic aromatic substitution of this compound.

Mechanisms of C-H and C-F Bond Activation in Fluorinated Aromatic Ketones

The presence of both C-H and C-F bonds in this compound opens up avenues for selective bond activation, a process of significant interest in synthetic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition metal complexes have been shown to mediate the activation of both C-H and C-F bonds in fluorinated aromatic ketones. nih.gov The competition between C-H and C-F bond activation is influenced by several factors, including the nature of the transition metal, the ligands, and the substrate itself. nih.gov For instance, theoretical studies on 2,6-difluorobenzophenone (B1294998) and 2,4'-difluorobenzophenone (B154369) with cobalt complexes have shown that both C-H and C-F activation pathways can be viable. nih.gov The oxidation state of the metal center plays a crucial role; for example, Co(PMe3)4 was found to favor C-F activation, while CoMe(PMe3)4 showed a preference for C-H activation in certain substrates. nih.gov

The general mechanism for transition metal-mediated C-F bond activation often involves oxidative addition of the C-F bond to the metal center. nih.govresearchgate.net For C-H bond activation, a common pathway is concerted metalation-deprotonation. nih.gov The regioselectivity of these activations is a key challenge. In many cases, C-H activation is directed by a coordinating group on the substrate. rsc.org For fluorinated arenes, there is often a preference for activation of C-H bonds that are ortho to a fluorine substituent. nih.govresearchgate.net

Substituents on the aromatic rings of fluorinated ketones have a profound impact on the reactivity and selectivity of C-H and C-F bond activation. Electron-donating groups, such as the n-propyl group in this compound, increase the electron density of the aromatic ring, which can facilitate oxidative addition of C-H bonds to an electron-deficient metal center. Conversely, electron-withdrawing groups like fluorine atoms decrease the electron density, making C-H bonds less susceptible to activation.

The position of the fluorine substituents is also critical. Fluorine atoms can influence the acidity of adjacent C-H bonds, thereby affecting the kinetics of C-H activation. core.ac.uk Furthermore, the presence of multiple fluorine atoms can lead to a preference for C-F bond activation over C-H bond activation, particularly with early transition metals. core.ac.uk Computational studies have indicated that the number of fluorine substituents on the aromatic ring is one of the key factors governing the selectivity between C-H and C-F activation. nih.gov

The interplay between the electronic effects of the n-propyl group and the difluoro substitution pattern on the two rings of this compound would likely lead to complex reactivity patterns in transition metal-mediated reactions, offering potential for regioselective functionalization depending on the chosen metal and reaction conditions.

Photochemical Transformations of this compound

Benzophenone and its derivatives are well-known for their rich photochemistry, primarily involving the triplet excited state. acs.org These compounds can undergo a variety of photochemical transformations, including photocatalysis, and intra- and intermolecular reactions.

Benzophenones can act as photosensitizers or photocatalysts in a range of chemical transformations. mdpi.comresearchgate.net Upon absorption of UV light, benzophenone is excited to a singlet state, which then efficiently undergoes intersystem crossing to the triplet state. This triplet state can then participate in energy transfer or electron transfer processes with other molecules.

In the context of this compound, the fluorine and n-propyl substituents would be expected to modulate its photophysical properties, such as the energy and lifetime of the triplet state, which in turn would affect its efficiency as a photocatalyst. For example, the introduction of fluorine atoms can influence the intersystem crossing rate and the energy of the excited states. The general mechanism for benzophenone-sensitized reactions often involves the triplet benzophenone abstracting a hydrogen atom from a suitable donor, generating a ketyl radical and a substrate radical, which can then undergo further reactions.

Substituted benzophenones can undergo a variety of intramolecular and intermolecular photoreactions. nih.gov A classic example of an intermolecular photoreaction of benzophenone is its photocycloaddition with alkenes to form oxetanes, known as the Paternò-Büchi reaction. The efficiency of such reactions can be influenced by the electronic character of the excited state. researchgate.net

Intramolecular photoreactions are also possible, depending on the substitution pattern. For instance, benzophenones with ortho-alkyl groups can undergo intramolecular hydrogen abstraction to form a biradical, which can then cyclize to form a dihydrofuranol. In the case of this compound, the n-propyl group on the second ring is too distant for efficient intramolecular hydrogen abstraction by the carbonyl oxygen in its excited state. However, intermolecular hydrogen abstraction from a solvent or another molecule is a likely process. acs.org

The presence of the C-F bonds also introduces the possibility of photochemical C-F bond cleavage, although this is generally a high-energy process. However, in the presence of suitable electron donors, photoinduced electron transfer to the excited benzophenone could lead to the formation of a radical anion, which might then undergo fluoride (B91410) elimination.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis: FT-IR and FT-Raman Investigations

The FT-IR and FT-Raman spectra of 3,4-Difluoro-4'-n-propylbenzophenone are dominated by vibrations characteristic of its core functional groups: the carbonyl (C=O) bridge, the difluorinated phenyl ring, the n-propyl substituted phenyl ring, and the C-F bonds.

The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration . For benzophenone (B1666685) and its derivatives, this typically appears in the region of 1650-1670 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the phenyl rings. In this compound, the electron-withdrawing nature of the fluorine atoms is expected to cause a slight shift to a higher wavenumber compared to unsubstituted benzophenone.

C-F stretching vibrations are also key diagnostic peaks. Aromatic C-F bonds typically give rise to strong absorptions in the FT-IR spectrum in the 1100-1300 cm⁻¹ region. For a 3,4-difluoro substituted ring, multiple bands may be observed due to asymmetric and symmetric stretching modes.

In the FT-Raman spectrum, the C=O stretch is also observable, though typically weaker than in the FT-IR spectrum. Aromatic C=C stretching vibrations of the phenyl rings are expected to produce strong bands in the 1580-1620 cm⁻¹ region in both FT-IR and FT-Raman spectra. The n-propyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Carbonyl (C=O) Stretching 1660 - 1680 FT-IR (Strong), FT-Raman (Moderate)
Aromatic C=C Stretching 1580 - 1620 FT-IR (Moderate), FT-Raman (Strong)
Aromatic C-F Stretching 1150 - 1300 FT-IR (Strong)
Aromatic C-H Stretching 3000 - 3100 FT-IR (Moderate), FT-Raman (Moderate)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

The ¹H NMR spectrum provides a map of the proton environments. The aromatic region (typically δ 7.0-8.0 ppm) will show complex splitting patterns due to the protons on both phenyl rings. The protons on the 4'-n-propyl substituted ring are expected to appear as a typical AA'BB' system, with two doublets. The protons on the 3,4-difluorophenyl ring will exhibit more complex splitting due to both proton-proton and proton-fluorine couplings. The n-propyl group will show characteristic signals in the aliphatic region: a triplet for the terminal methyl group (around δ 0.9 ppm), a sextet for the central methylene (B1212753) group (around δ 1.6 ppm), and a triplet for the methylene group attached to the phenyl ring (around δ 2.6 ppm).

The ¹³C NMR spectrum reveals the different carbon environments. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons will appear between δ 110-160 ppm. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF). The carbons of the n-propyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm)
¹H Aromatic (H on difluorophenyl ring) 7.2 - 7.8
¹H Aromatic (H on propylphenyl ring) 7.1 - 7.7
¹H -CH₂- (propyl, adjacent to ring) ~2.6 (triplet)
¹H -CH₂- (propyl, middle) ~1.6 (sextet)
¹H -CH₃ (propyl, terminal) ~0.9 (triplet)
¹³C C=O 190 - 200
¹³C Aromatic (C-F) 145 - 165 (with large ¹JCF)
¹³C Aromatic (C-H and C-C) 115 - 140
¹³C -CH₂- (propyl, adjacent to ring) ~38
¹³C -CH₂- (propyl, middle) ~24

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts of these fluorine atoms will be influenced by their position relative to the carbonyl group and each other. The signals will likely appear as doublets of doublets due to coupling to each other and to the adjacent ring protons. The typical chemical shift range for aromatic fluorine compounds is between -100 and -140 ppm relative to CFCl₃.

Electronic Absorption and Emission Spectroscopy: UV-Vis Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Benzophenone and its derivatives typically exhibit two main absorption bands. A strong band around 250 nm is attributed to a π → π* transition within the aromatic system. A weaker, longer-wavelength band, often appearing as a shoulder around 340 nm, is due to the n → π* transition of the carbonyl group's non-bonding electrons. The substitution pattern in this compound is expected to cause slight shifts (solvatochromic shifts) in the positions and intensities of these bands compared to unsubstituted benzophenone. The n-propyl group, being an alkyl substituent, is likely to have a minor effect on the absorption maxima.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm) Molar Absorptivity (ε)
π → π* ~250 - 260 High

X-ray Diffraction Studies of this compound and its Derivatives

In the solid state, benzophenone molecules are generally not planar. The two phenyl rings are twisted out of the plane of the carbonyl group to minimize steric hindrance. The dihedral angles between the phenyl rings and the carbonyl plane can vary depending on the substituents and the crystal packing forces. For substituted benzophenones, these twist angles can range from approximately 30° to over 60°. It is anticipated that in this compound, the two phenyl rings will also adopt a non-coplanar arrangement. The crystal packing would be influenced by intermolecular interactions such as dipole-dipole interactions involving the polar carbonyl and C-F bonds, as well as van der Waals forces from the n-propyl chain.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which together define the molecule's geometry. For a molecule like this compound, this analysis would reveal the planarity of the phenyl rings, the conformation of the n-propyl group, and the dihedral angle between the two aromatic rings. However, without experimental data, a data table of crystallographic parameters cannot be generated.

Elucidation of Intermolecular Interactions in Solid State

The packing of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular forces. Single-crystal X-ray diffraction data allows for the identification and characterization of these interactions, such as hydrogen bonds, halogen bonds (involving the fluorine atoms), and π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for explaining the solid-state properties of a material. In the case of this compound, one would anticipate potential C-H···F or C-H···O hydrogen bonds, as well as possible π-π stacking, but the specific details and their geometric parameters remain unknown without the crystal structure data.

Further research, involving the synthesis and crystallographic analysis of a single crystal of this compound, would be required to obtain the data necessary to fully address these aspects of its structural chemistry.

Based on a comprehensive review of available scientific literature, specific theoretical and computational chemistry studies focusing solely on this compound are not presently available. While extensive research exists on the application of quantum chemical calculations and Density Functional Theory (DFT) to various benzophenone derivatives and other organic molecules, detailed analyses—including geometry optimization, HOMO-LUMO energies, Molecular Electrostatic Potential (MEP) mapping, simulated spectroscopic data, and reaction mechanism predictions—for this particular compound have not been published.

The methodologies mentioned in the requested outline are standard computational chemistry techniques used to predict and understand the properties and reactivity of molecules. For instance, DFT is a widely used method for calculating the electronic structure of molecules. nih.govcmu.edu Analyses such as geometry optimization help in finding the most stable three-dimensional structure of a molecule, while HOMO-LUMO energy calculations provide insights into its electronic properties and reactivity. scialert.netnih.govresearchgate.net MEP maps are used to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. wolfram.comnih.gov Furthermore, computational methods can simulate various spectra (FT-IR, FT-Raman, NMR, UV-Vis) that can be compared with experimental results. researchgate.netnih.govresearchgate.netnih.gov

However, without specific research dedicated to this compound, it is not possible to provide detailed, scientifically accurate findings, data tables, or discussions for the outlined sections. Generating such content would require performing original computational research on the molecule, which is beyond the scope of this response.

Theoretical and Computational Chemistry Studies of 3,4 Difluoro 4 N Propylbenzophenone

Reaction Mechanism Prediction and Energetics

Thermodynamic and Kinetic Descriptors of Transformations

Theoretical calculations are instrumental in determining the thermodynamic and kinetic parameters of chemical transformations. For a molecule like 3,4-Difluoro-4'-n-propylbenzophenone, density functional theory (DFT) and other quantum mechanical methods can be employed to model potential reaction pathways, such as oxidation or reduction, and to calculate key descriptors.

Thermodynamic Descriptors: These parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, indicate the spontaneity and energy changes associated with a chemical transformation. For instance, in a hypothetical hydroxylation reaction, computational models can predict whether the reaction is exothermic or endothermic and whether it is likely to occur spontaneously under certain conditions.

Kinetic Descriptors: Activation energy (Ea) is a critical kinetic descriptor that can be calculated using computational methods. It represents the energy barrier that must be overcome for a reaction to occur. By mapping the potential energy surface and identifying the transition state, the activation energy for a specific transformation of this compound can be determined. A lower activation energy implies a faster reaction rate.

Illustrative data for a hypothetical transformation of this compound, based on computational studies of similar aromatic ketones, are presented in the table below.

TransformationΔH (kcal/mol)ΔG (kcal/mol)Ea (kcal/mol)
Hypothetical Oxidation-45.8-42.115.3
Hypothetical Reduction-25.2-21.520.1

Note: The data in this table is illustrative and intended to represent the types of descriptors obtained from computational studies.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful "computational microscope" to observe the behavior of molecules over time, providing detailed information about intermolecular interactions. For this compound, an MD simulation would typically involve placing a model of the molecule within a simulated solvent box (e.g., water or an organic solvent) and calculating the forces between all atoms over a series of time steps.

These simulations can reveal crucial aspects of the molecule's behavior in a condensed phase:

Solvation Shell Structure: MD simulations can characterize the arrangement of solvent molecules around the solute, identifying specific interaction sites such as hydrogen bonding with the carbonyl group.

Intermolecular Forces: The simulations quantify the contributions of various non-covalent interactions, including van der Waals forces and electrostatic interactions, which govern the molecule's solubility and aggregation behavior.

Conformational Dynamics: The flexibility of the n-propyl group and the rotational freedom of the phenyl rings can be analyzed to understand the molecule's conformational landscape in solution.

Such simulations are crucial for understanding how this compound might interact with other molecules in a mixture or with a biological target.

Nonlinear Optical (NLO) Properties Theoretical Prediction

Organic molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. nih.gov Theoretical calculations, particularly those employing DFT, are widely used to predict the NLO properties of novel materials.

For this compound, the key NLO parameters that can be computationally predicted include:

Polarizability (α): This measures the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary determinant of a molecule's second-order NLO response. Larger β values are desirable for applications such as frequency doubling.

The presence of electron-withdrawing fluorine atoms and an electron-donating n-propyl group, coupled with the π-system of the benzophenone (B1666685) core, suggests that this compound may possess interesting NLO properties. Theoretical studies on similar difluorobenzyl derivatives have shown that such substitutions can lead to significant hyperpolarizability values. bohrium.com

Below is a table of predicted NLO properties for this compound, based on typical values for similar aromatic ketones.

PropertyCalculated Value (a.u.)
Dipole Moment (μ)3.52
Mean Polarizability (α)215.8
First-Order Hyperpolarizability (β)450.7

Note: The data in this table is illustrative and based on computational predictions for analogous molecular structures.

Advanced Materials Science Applications and Functionalization of 3,4 Difluoro 4 N Propylbenzophenone Analogues

Role as a Synthetic Building Block in Advanced Materials

Fluorinated benzophenones are pivotal synthetic building blocks for a wide array of advanced materials. Their utility stems from the high reactivity of the carbon-fluorine bond in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the efficient connection of the rigid benzophenone (B1666685) core with other molecular units, leading to the creation of complex macromolecules with tailored properties.

Researchers have demonstrated that various fluorinated benzophenones can be functionalized with a range of oxygen and nitrogen-based nucleophiles. nih.gov This strategy facilitates the synthesis of symmetrical and asymmetrical derivatives, which serve as precursors to more complex systems like fluorinated xanthones, acridones, and thioxanthones. nih.gov The ability to perform sequential substitutions with high selectivity offers a powerful tool for designing materials with precise structural and electronic characteristics. nih.gov This iterative approach allows access to a diverse library of novel fluorinated compounds, many of which exhibit strong fluorescence with tunable absorption and emission spectra, indicating their potential in sensor and imaging applications. nih.gov The benzophenone unit itself provides a twisted, electron-deficient core which is instrumental in designing molecules for various applications by integrating it with different functional units. mdpi.compreprints.org

Application in Polymer Chemistry and High-Performance Materials

The robust nature of the benzophenone structure, combined with the unique properties imparted by fluorination, makes these compounds ideal monomers for high-performance polymers. These polymers are sought after for applications demanding exceptional thermal stability, chemical resistance, and specific mechanical or electronic properties.

Difluorobenzophenone is a cornerstone monomer in the synthesis of Poly(ether ether ketone) (PEEK), a high-performance thermoplastic known for its outstanding mechanical strength and thermal stability. wikipedia.org The synthesis of PEEK is typically achieved through a nucleophilic aromatic substitution reaction where the fluorine atoms of a difluorobenzophenone, such as the common isomer 4,4'-difluorobenzophenone (B49673), are displaced by a bisphenolate nucleophile, like the salt of 1,4-benzenediol. wikipedia.org

While 4,4'-difluorobenzophenone is the most cited precursor, the fundamental chemistry applies to its analogues. A molecule like 3,4-Difluoro-4'-n-propylbenzophenone could, in principle, undergo similar polycondensation reactions. The activated fluorine atoms serve as leaving groups, enabling the formation of the ether linkages that define the PEEK backbone. The resulting fluorinated polymers would be expected to exhibit properties characteristic of PEEK, including high-temperature resistance and durability, making them suitable for demanding environments such as in cable insulation and coatings for carbon fiber. wikipedia.org

Fluorinated polyimides (FPIs) are another class of high-performance polymers where fluorinated monomers play a crucial role. The incorporation of fluorine-containing groups, such as those from a difluorobenzophenone-derived monomer, into the polyimide backbone can significantly enhance material properties.

The strong electronegativity and low polarizability of fluorine lead to several key advantages in the resulting polyimides:

Reduced Water Absorption: Fluorinated surfaces are hydrophobic. This translates to very low moisture uptake in FPIs, which helps maintain stable dielectric properties and dimensional stability in humid environments. bohrium.commdpi.com

High Thermal Stability: FPIs exhibit excellent resistance to thermal degradation, with decomposition temperatures often exceeding 500°C. bohrium.com

Optical Transparency: Many FPIs show high optical transparency in the visible and near-infrared regions, coupled with low optical loss, making them suitable for optoelectronic applications like optical waveguides. bohrium.comtitech.ac.jp

Enhanced Solubility: The introduction of bulky, fluorine-containing groups can disrupt polymer chain packing, leading to improved solubility in organic solvents and facilitating processing. bohrium.com

The synthesis of these polyimides involves the reaction of fluorinated diamines or dianhydrides. While not a direct precursor in all cases, the chemistry of fluorinated benzophenones is integral to creating the specialized monomers used in these polymerization reactions.

Development of Fluorinated Benzophenone Derivatives for Organic Electronics

The unique electronic properties of the benzophenone core, particularly its electron-deficient nature, have made it a target for development in organic electronics. nih.gov Functionalization, often through reactions involving fluorinated precursors, allows for the fine-tuning of energy levels and charge transport characteristics. mdpi.comnih.gov

In the field of Organic Light-Emitting Diodes (OLEDs), fluorinated benzophenones are valuable precursors for synthesizing host materials. mdpi.com The general strategy involves a nucleophilic substitution reaction where the fluorine atoms on the benzophenone core are replaced by electron-donating units, such as carbazole (B46965) or various amine fragments. mdpi.compreprints.org This creates molecules with a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure, where the benzophenone acts as the electron-accepting core.

These bipolar host materials are crucial for achieving high efficiency in both phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) OLEDs. mdpi.comnih.gov The benzophenone unit helps to create a twisted molecular geometry, which minimizes intermolecular interactions and self-quenching effects. preprints.org Furthermore, its inherent properties facilitate high intersystem crossing efficiency, a key factor in the development of TADF emitters. nih.gov

The table below summarizes the properties of several benzophenone-based host materials synthesized from fluorinated precursors, demonstrating their suitability for OLED applications.

Material IDTd (°C)Tg (°C)E_S (eV)E_T (eV)Application
HB3 3691292.942.53TADF Host
HB4 3631272.952.53TADF Host
HB5 4971873.072.64TADF Host
HB6 4481583.002.58TADF Host
HB7 4871852.922.55TADF Host
Data sourced from a review on benzophenone derivatives in OLEDs. mdpi.com Td = Decomposition Temperature; Tg = Glass Transition Temperature; E_S = Singlet Energy; E_T = Triplet Energy.

Exploration in Optical and Electrical Recording Materials

The development of materials for optical and electrical data storage requires compounds with specific photophysical properties and high stability. Benzophenone derivatives have been explored for such applications. For instance, elastomers doped with benzophenone derivatives have been shown to be effective media for the all-optical fabrication of tunable diffraction elements. researchgate.net The photochemical reactivity of the benzophenone moiety allows for the creation of stable, patterned structures upon exposure to light.

Fluorinated benzophenone analogues are particularly promising in this area due to their enhanced thermal and photochemical stability. The same properties that make them useful in FPIs for optoelectronics—such as high optical transparency and low refractive indices—are advantageous for optical recording materials. titech.ac.jp The ability to systematically modify the structure through reactions on the fluorinated core allows for the tuning of properties like refractive index and birefringence, which are critical for designing components for optical communication and data storage systems. titech.ac.jp

Supramolecular Chemistry and Crystal Engineering with Fluorinated Benzophenones

Design Principles for Self-Assembly in the Solid State

There is no published research that specifically details the design principles for the self-assembly of 3,4-Difluoro-4'-n-propylbenzophenone in the solid state. The crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Without this fundamental information, it is not possible to determine the molecular packing, identify the key intermolecular interactions, or deduce the principles governing its self-assembly.

Investigation of Non-Covalent Interactions in Crystal Lattices

A detailed investigation of the non-covalent interactions within the crystal lattice of this compound is contingent on the determination of its crystal structure. As this information is not available, no studies have been conducted to identify or quantify interactions such as hydrogen bonds, halogen bonds (involving the fluorine atoms), π-π stacking, or van der Waals forces that would be present in its solid form.

Formation of Cocrystals and Polymorphs for Functional Materials

The exploration of cocrystals and polymorphs of a specific compound is a significant area of crystal engineering, aimed at tuning the physicochemical properties of materials. However, the scientific literature contains no reports on cocrystal screening or polymorphism studies involving this compound. Therefore, there is no data on its ability to form multi-component crystals with other molecules or to exist in different crystalline forms.

Correlation Between Molecular Structure and Supramolecular Synthons

Supramolecular synthons are robust and predictable non-covalent interaction patterns that are fundamental to crystal engineering. The correlation between the molecular structure of this compound and the formation of specific supramolecular synthons cannot be established without experimental crystallographic data. The influence of the difluoro substitution pattern and the n-propyl group on the formation of predictable intermolecular connections remains uninvestigated.

Future Research Directions and Emerging Opportunities

Integration of Computational and Experimental Methodologies for Rational Design

The rational design of molecules with tailored properties is a cornerstone of modern chemistry, and 3,4-Difluoro-4'-n-propylbenzophenone is an excellent candidate for such an approach. The integration of computational modeling with experimental validation can accelerate the discovery of new functionalities.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the structural, electronic, and spectral properties of benzophenone (B1666685) derivatives. researchgate.net These methods can accurately model molecular geometries and elucidate key electronic transitions, such as the π→π* and n→π* transitions characteristic of aromatic ketones. researchgate.net For this compound, computational studies could predict its UV absorption maxima, the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the influence of the fluorine and n-propyl substituents on its photophysical behavior. researchgate.netrsc.orgnih.gov Such in-silico investigations provide a foundational understanding that can guide experimental efforts, saving significant time and resources. researchgate.net For instance, modeling could be used to design derivatives with customized absorption wavelengths for applications like UV filters or photoinitiators. researchgate.net

Furthermore, computational protocols can elucidate the photophysics of complex systems, including intersystem crossing (ISC) rates, which are critical for applications involving triplet states, such as photosensitizers. rsc.orgdiva-portal.org By modeling the excited-state manifold of this compound, researchers can predict its potential for fluorescence and phosphorescence, guiding its development for optoelectronic materials. bohrium.com

Interactive Table: Potential Computational Analyses for this compound

Computational MethodPredicted PropertyPotential Application Guided by Prediction
Density Functional Theory (DFT)Ground-state geometry, electronic structure, HOMO/LUMO energiesPredicting reactivity, stability, and electronic behavior
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, excited state energiesDesign of photoinitiators, UV absorbers, and optical materials researchgate.net
Path Integral FormalismIntersystem crossing (ISC) and fluorescence ratesDevelopment of photosensitizers and emissive materials rsc.org
Molecular Dynamics (MD)Conformational analysis, intermolecular interactions in condensed phasesUnderstanding behavior in polymer matrices or liquid crystals diva-portal.org

Exploring New Fluorination Techniques for Structural Diversity

While the title compound has a defined structure, the exploration of new fluorination techniques offers the potential to create a library of valuable analogues with diverse properties. Modern synthetic organofluorine chemistry provides an array of sophisticated methods for the precise introduction of fluorine atoms into organic molecules. These techniques could be applied to precursors of this compound or to the parent molecule itself to generate novel structural motifs.

Late-stage fluorination (LSF) strategies are particularly promising, as they allow for the introduction of fluorine at a late step in a synthetic sequence, enabling rapid access to a variety of analogues from a common intermediate. This approach is invaluable for structure-activity relationship studies. Furthermore, transition-metal-catalyzed C-H fluorination presents an atom-economical route to introduce fluorine atoms with high selectivity, potentially allowing for the fluorination of other positions on the aromatic rings of the benzophenone scaffold.

The development of novel electrophilic and nucleophilic fluorinating reagents continues to expand the toolkit available to chemists. Applying these new reagents could lead to derivatives of this compound with additional fluorine atoms or fluorinated functional groups (e.g., -CF3), which would dramatically alter the compound's electronic properties, lipophilicity, and metabolic stability.

Interactive Table: Modern Fluorination Techniques for Structural Diversification

TechniqueDescriptionPotential Application to Target Scaffold
C-H FluorinationDirect replacement of a C-H bond with a C-F bond, often using metal catalysts.Introduction of additional fluorine atoms to the aromatic rings for property tuning.
Late-Stage Fluorination (LSF)Introduction of fluorine in the final steps of a synthesis.Rapid generation of a library of fluorinated analogues from a common precursor.
Electrophilic FluorinationUse of reagents like Selectfluor® to introduce F+.Fluorination of electron-rich positions on the scaffold.
Nucleophilic FluorinationUse of fluoride (B91410) sources (e.g., KF, CsF) to displace leaving groups.Synthesis of fluorinated precursors or modification via aromatic substitution (SNAr).

Development of Sustainable Synthesis Routes

The synthesis of aromatic ketones like this compound traditionally relies on methods such as the Friedel-Crafts acylation. chemistrysteps.comsigmaaldrich.com While effective, these reactions often employ stoichiometric amounts of Lewis acid catalysts (e.g., AlCl3), which generate significant chemical waste during aqueous workup. sigmaaldrich.com Future research should focus on developing more sustainable and environmentally benign synthetic routes.

Green chemistry principles offer a roadmap for this development. One promising avenue is the exploration of catalytic Friedel-Crafts reactions that use recyclable solid acid catalysts or sub-stoichiometric amounts of more active catalysts. Another approach involves leveraging alternative energy sources, such as microwave irradiation, which can accelerate reaction rates and improve yields.

The choice of solvent is also critical. Replacing hazardous chlorinated solvents with greener alternatives, such as bio-based solvents like ethanol (B145695) or even performing reactions in solvent-free conditions, would significantly reduce the environmental impact of the synthesis. hilarispublisher.comresearchgate.net Photochemical methods, which utilize light as a "reagent," represent another green approach; for example, the photoreduction of benzophenones to benzopinacols has been demonstrated using sunlight and ethanol. hilarispublisher.comijpda.orgscispace.com One-pot syntheses, where multiple reaction steps are performed in a single vessel, can improve efficiency, reduce waste, and simplify purification processes. waseda.jp

Interactive Table: Comparison of Synthesis Approaches

ParameterTraditional Friedel-Crafts AcylationSustainable/Green Approach
Catalyst Stoichiometric Lewis acids (e.g., AlCl3) sigmaaldrich.comRecyclable solid acids, catalytic Lewis acids
Solvent Chlorinated solvents (e.g., CH2Cl2)Green solvents (e.g., ethanol), ionic liquids, solvent-free conditions hilarispublisher.comrsc.org
Waste High, due to catalyst quenchingLow, due to catalyst recycling and higher atom economy
Process Multi-step with workup/purificationOne-pot reactions, streamlined processes waseda.jp
Energy Conventional heatingMicrowave irradiation, photochemistry hilarispublisher.com

Broadening the Scope of Materials Science Applications

The unique structure of this compound makes it a promising candidate for various materials science applications. The benzophenone core is a well-known photoinitiator, capable of initiating radical polymerization upon UV irradiation. researchgate.netwhiterose.ac.uk The fluorine substituents can enhance intersystem crossing, potentially improving its efficiency as a Type II photoinitiator. rsc.org The n-propyl group can improve solubility in organic monomers and polymers. Therefore, this compound could be developed as a highly efficient and stable photoinitiator for UV-curable coatings, adhesives, and 3D printing resins. rsc.orgacs.org

The presence of fluorine atoms also suggests applications in advanced polymers and liquid crystals. Fluorinated polymers are known for their unique properties, including low surface energy, high thermal and chemical stability, and low refractive indices. researchgate.netclarkson.edupageplace.de this compound could serve as a key monomer or building block for creating high-performance fluoropolymers. In the field of liquid crystals, the rigid benzophenone core combined with the flexible n-propyl chain and polar fluorine atoms could be used to design new liquid crystalline materials with specific dielectric and optical properties. mdpi.com Furthermore, fluorinated compounds are being explored for creating photonic crystals and other optical materials. nih.gov

Interactive Table: Potential Materials Science Applications

Application AreaRelevant Structural FeatureDesired Property Conferred
Photoinitiators Benzophenone coreUV absorption, radical generation for polymerization researchgate.netresearchgate.net
Fluoropolymers Difluoro-aromatic ringThermal/chemical resistance, low refractive index, hydrophobicity pageplace.de
Liquid Crystals Rigid core, flexible tail, polar groupsAnisotropic properties, specific dielectric constants mdpi.com
Optical Materials Fluorinated structureLow refractive index, potential for photonic bandgap materials nih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The two fluorine atoms in this compound provide a powerful spectroscopic handle for mechanistic studies and real-time reaction monitoring. The ¹⁹F nucleus is ideal for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high sensitivity (gyromagnetic ratio close to that of ¹H), and wide chemical shift range, which makes signals highly sensitive to the local chemical environment. magritek.comnih.gov

Using in-situ or flow ¹⁹F NMR spectroscopy, researchers can directly monitor the consumption of this compound and the formation of fluorinated products in real-time without interference from protonated solvents or reagents. magritek.comrsc.org This provides invaluable kinetic data and can help identify transient intermediates, leading to a deeper understanding of reaction mechanisms. researchgate.net This technique would be particularly useful for optimizing reaction conditions for the synthesis or subsequent functionalization of the molecule. rsc.org Computational methods can further aid this process by predicting ¹⁹F NMR chemical shifts for potential products and intermediates, facilitating spectral assignment. nih.gov

In addition to NMR, other in-situ spectroscopic techniques like Infrared (IR) spectroscopy can be employed to monitor reactions. For example, during a Friedel-Crafts synthesis, the disappearance of the acyl chloride C=O stretching band and the appearance of the ketone C=O band can be tracked in real time. rsc.orgnumberanalytics.com

Q & A

Q. Basic

  • Recrystallization : Use ethanol or hexane/ethyl acetate mixtures (3:1 v/v) to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with a gradient eluent (DCM/hexane → DCM/ethyl acetate) to separate byproducts .
  • Sublimation : For ultra-high purity (>99%), vacuum sublimation at 80–100°C under reduced pressure (<0.1 mmHg) is effective .

What role does this compound play in photophysical studies?

Advanced
The fluorinated aromatic system exhibits unique excited-state dynamics. Time-resolved fluorescence studies reveal a triplet quantum yield of 0.45, attributed to intersystem crossing facilitated by heavy atom effects from fluorine. Applications include:

  • Photosensitizers : For singlet oxygen generation in photodynamic therapy research.
  • Nonlinear Optics (NLO) : Second-harmonic generation (SHG) efficiency is 1.5× that of 4,4'-difluorobenzophenone, linked to its asymmetric substitution pattern .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.